Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Overview
Description
The tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate structure is a part of a broader class of compounds that feature a piperidine ring, which is a common motif in medicinal chemistry due to its presence in many biologically active molecules. The tert-butyl group is often used in organic synthesis as a protective group due to its steric bulk and ease of removal. The spiro configuration, where two rings are joined through a single shared atom, can impart unique chemical and physical properties to a molecule .
Synthesis Analysis
The synthesis of tert-butyl spiro compounds typically involves multi-step organic reactions. For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized using NMR, MS, and FT-IR techniques, and its structure was confirmed by X-ray diffraction . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, with the structure confirmed by MS and NMR . These examples demonstrate the complexity and precision required in synthesizing tert-butyl spiro compounds.
Molecular Structure Analysis
X-ray diffraction studies are crucial for determining the molecular structure of tert-butyl spiro compounds. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with the compound crystallizing in the monoclinic space group . Density functional theory (DFT) calculations are often used to optimize molecular structures and compare them with experimental data, as seen in the studies of various tert-butyl spiro compounds .
Chemical Reactions Analysis
The tert-butyl spiro compounds are intermediates in the synthesis of biologically active molecules. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an intermediate for small molecule anticancer drugs . The tert-butyl group can influence the reactivity and selectivity of the reactions due to its steric effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl spiro compounds are influenced by their molecular structure. The presence of weak C–H···O intermolecular interactions and aromatic π–π stacking interactions can lead to the formation of a three-dimensional architecture in the crystal lattice . The magnetic and electron spin resonance properties of these compounds can also be studied to understand their behavior in different states, such as the ground triplet biradical state in the case of 2,7-di-tert-butyl-9,9′(10H,10′H)-spirobiacridine-10,10′-dioxyl .
Scientific Research Applications
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Human Somatostatin Receptor Subtype 2 (sst2) Agonists
- Field : Medical Chemistry .
- Application : Spiro[indene-1,4’-piperidine] derivatives are used as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles
- Field : Organic Chemistry .
- Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .
- Method : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures. The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .
- Results : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .
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Piperidine Derivatives
- Field : Pharmaceutical Industry .
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Synthesis of Spiroindole and Spirooxindole Scaffolds
- Field : Organic Chemistry .
- Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Method : The synthesis of these scaffolds has been an active research field of organic chemistry for well over a century .
- Results : Introducing novel synthetic procedures will be useful in creating new therapeutic agents .
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Herrmann–Beller Palladacycle Utilization
- Field : Organic Chemistry .
- Application : The Herrmann–Beller palladacycle is used as the palladium source, with tri-tert-butyl phosphine tetrafluoride borate as pre-ligand .
- Method : Molybdenum hexacarbonyl is used as a solid CO source, and benzyl alcohol is used as the nucleophile .
- Results : The outcomes of this application were not provided in the source .
-
Designing Drugs with Piperidines
- Field : Pharmaceutical Industry .
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of Spiroindole and Spirooxindole Scaffolds
- Field : Organic Chemistry .
- Application : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Method : The synthesis of these scaffolds has been an active research field of organic chemistry for well over a century .
- Results : Introducing novel synthetic procedures will be useful in creating new therapeutic agents .
-
Herrmann–Beller Palladacycle Utilization
- Field : Organic Chemistry .
- Application : The Herrmann–Beller palladacycle is used as the palladium source, with tri-tert-butyl phosphine tetrafluoride borate as pre-ligand .
- Method : Molybdenum hexacarbonyl is used as a solid CO source, and benzyl alcohol is used as the nucleophile .
- Results : The outcomes of this application were not provided in the source .
-
Designing Drugs with Piperidines
- Field : Pharmaceutical Industry .
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Safety And Hazards
Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, and continuing rinsing (P305+P351+P338). If inhaled, the person should be removed to fresh air and kept at rest in a position comfortable for breathing (P304+P340) .
properties
IUPAC Name |
tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTHPQOIDCOMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394700 | |
Record name | tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate | |
CAS RN |
137419-24-0 | |
Record name | tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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